molecular formula C10H18O2S4 B086037 Dibutyl xanthogen disulfide CAS No. 105-77-1

Dibutyl xanthogen disulfide

Cat. No. B086037
CAS RN: 105-77-1
M. Wt: 298.5 g/mol
InChI Key: QCAZHHXMIVSLMW-UHFFFAOYSA-N
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Description

Dibutyl xanthogen disulfide is a chemical compound with the linear formula C10H18O2S4 . It has a molecular weight of 298.51 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of Dibutyl xanthogen disulfide includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 33 bonds. There are 15 non-H bonds, 2 multiple bonds, 11 rotatable bonds, 2 double bonds, 2 carbonate (-thio) derivatives, and 1 disulfide . The 3D chemical structure image of Dibutyl xanthogen disulfide can be viewed interactively .

Scientific Research Applications

  • Medical Device Applications : A study by Ohbi et al. (2008) in the Journal of Applied Polymer Science discusses the use of a xanthogen polysulfide accelerator in formulating bromobutyl elastomer compositions for sealing medical devices. This formulation is free of cure reaction byproducts, making it suitable for medical applications (Ohbi, D. S., Purewal, T. S., Shah, T., & Siores, E. (2008).

  • Electrode Material for Batteries : Bhargav and Manthiram (2020) in Advanced Energy Materials presented xanthogen polysulfides, specifically diisopropyl xanthogen polysulfide, as a new class of electrode material for rechargeable batteries. They demonstrate high energy density and prolonged cycling stability (Bhargav, A., & Manthiram, A. (2020)).

  • Mining and Mineral Processing : A study by Waterson et al. (2016) in the Journal of Physical Chemistry C investigates the binding of dithio ligands, including ethyl xanthogen disulfide, to minerals like sperrylite and pentlandite, which is relevant in froth flotation processes in the mining industry (Waterson, C. N., Tasker, P., Farinato, R., Nagaraj, D., Shackleton, N., & Morrison, C. (2016)).

  • Synthesis of Sulfides and Disulfides : Research by Soleiman‐Beigi and Arzehgar (2018) in Synlett describes a method for synthesizing disulfides and sulfides from aryl halides and ethyl potassium xanthogenate, suggesting the role of xanthogenates in organic synthesis (Soleiman‐Beigi, M., & Arzehgar, Z. (2018)).

  • Environmental Safety in Mineral Processing : A 2021 study by Elizondo-Álvarez et al. in Ecotoxicology and Environmental Safety evaluates the chemical stability of xanthates and their environmental implications in mineral processing. This study highlights the need for safer alternatives to xanthates, like dibutyl xanthogen disulfide, due to the toxic byproducts generated by xanthate decomposition (Elizondo-Álvarez, M. A., Uribe-Salas, A., & Bello-Teodoro, S. (2021)).

properties

IUPAC Name

O-butyl (butoxycarbothioyldisulfanyl)methanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2S4/c1-3-5-7-11-9(13)15-16-10(14)12-8-6-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAZHHXMIVSLMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=S)SSC(=S)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059320
Record name Dibutyl thioperoxydicarbonate
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Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibutyl xanthogen disulfide

CAS RN

105-77-1
Record name Thioperoxydicarbonic acid ([(HO)C(S)]2S2) C,C′-dibutyl ester
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Record name Butylxanthic disulfide
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Record name Dibutylxanthogen
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Record name Thioperoxydicarbonic acid ([(HO)C(S)]2S2), C,C'-dibutyl ester
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Record name Dibutyl thioperoxydicarbonate
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Record name Dibutyl thioperoxydicarbonate
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Record name DIBUTYL XANTHOGEN DISULFIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
PM Solozhenkin, OI Solozhenkin - Journal of Mining Science, 2011 - Springer
The authors have built ball and stick and Stuart-type molecular models of some disulfides of thiphosphoric acids and sulphydryl collectors, determined basic parameters of molecules, …
Number of citations: 1 link.springer.com
FB Smith - Rubber Chemistry and Technology, 1961 - meridian.allenpress.com
It is well known to production people and to process engineers engaged in manufacturing rubber products that the output of curing operations can be greatly increased by elevating the …
Number of citations: 10 meridian.allenpress.com
J Dick - ASTM MANUAL SERIES MNL, 2003 - books.google.com
… 1, 3-dibutylthiourea Dibutyl xanthogen disulfide Dibenzylamine N, N-dicyclohexyl-2-benzothiazyl sulfenamide Sym. Diethyldiphenylthiuram disulfide N, N'Diethyl-N, N'-diphenylthiuram …
Number of citations: 1 books.google.com
EB BAGLEY, RJ DENNENBERG
Number of citations: 0

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